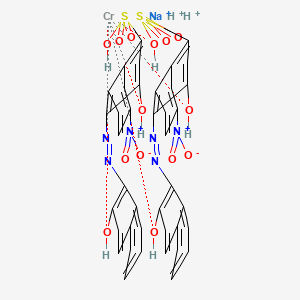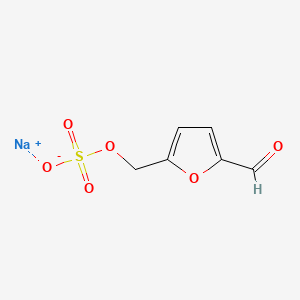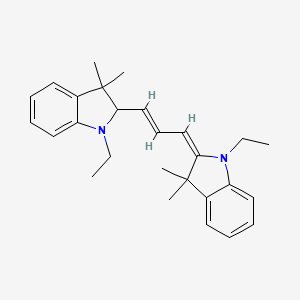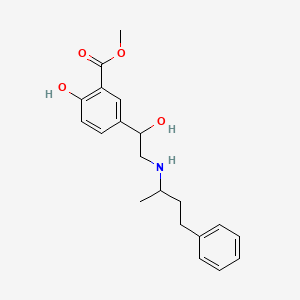
4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H4D5NO2•HCl and a molecular weight of 192.65 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with an ethyl group at the 4-position and a carboxylic acid group at the 2-position . The ‘d5’ indicates that the molecule is deuterated, meaning it contains deuterium (D), a heavier isotope of hydrogen, instead of regular hydrogen atoms.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyridine carboxylic acids are known to undergo various reactions. For instance, they can react with water to form carboxylic acids . They can also react with alcohols to form esters and with amines to form amides .
Physical and Chemical Properties Analysis
“this compound” is an off-white solid that is soluble in DMSO, methanol, and water . Its molecular weight is 192.65 .
Orientations Futures
The future directions for “4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride” could involve its use in further proteomics research . As a deuterated compound, it could be particularly useful in studies involving mass spectrometry, where the presence of deuterium can provide valuable information about the structure and behavior of the molecule.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "4-Ethylpyridine-2-carboxylic acid", "Deuterium oxide", "Sodium deuteroxide", "Thionyl chloride", "Deuterium chloride gas" ], "Reaction": [ "Step 1: The starting material 4-Ethylpyridine-2-carboxylic acid is dissolved in deuterium oxide and treated with sodium deuteroxide to form the corresponding deuterated carboxylate salt.", "Step 2: Thionyl chloride is added to the reaction mixture to convert the carboxylate salt to the corresponding acid chloride.", "Step 3: Deuterium chloride gas is bubbled through the reaction mixture to form the deuterated hydrochloride salt of the desired compound, 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride.", "Step 4: The product is isolated and purified using standard techniques such as crystallization or chromatography." ] } | |
Numéro CAS |
1329836-38-5 |
Formule moléculaire |
C8H10ClNO2 |
Poids moléculaire |
192.654 |
Nom IUPAC |
3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H/i2D2,3D,4D,5D; |
Clé InChI |
UUVIZQWGMATQNB-STCCUYJISA-N |
SMILES |
CCC1=CC(=NC=C1)C(=O)O.Cl |
Synonymes |
4-Ethyl-2-pyridinecarboxylic Acid-d5 Hydrochloride; 4-Ethylpyridine-2-carboxylic Acid-d5 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)
![N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B589453.png)
